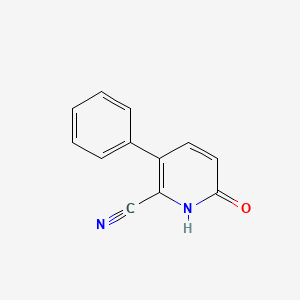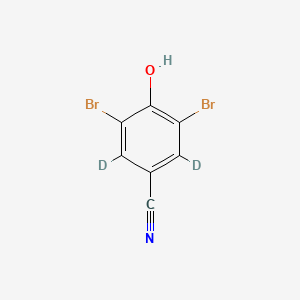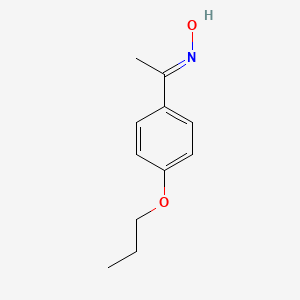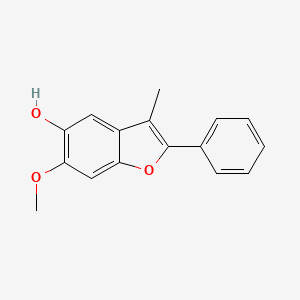![molecular formula C16H18ClNO2 B12305165 Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B12305165.png)
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle est un composé organique appartenant à la classe des dérivés biphényliques. Ce composé est caractérisé par la présence d'un groupe biphényle lié à un groupe aminopropanoate, avec un groupe méthyle en position 3. La forme sel de chlorhydrate améliore sa solubilité dans l'eau, ce qui le rend plus adapté à diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle implique généralement les étapes suivantes :
Formation de l'intermédiaire biphényle : L'intermédiaire biphényle peut être synthétisé par une réaction de couplage de Suzuki entre un dérivé benzénique halogéné et l'acide phénylboronique.
Amination : L'intermédiaire biphényle subit une amination pour introduire le groupe amino à la position souhaitée.
Estérification : Le groupe aminopropanoate est introduit par une réaction d'estérification impliquant l'acide carboxylique et l'alcool appropriés.
Formation de chlorhydrate : La dernière étape consiste à convertir la base libre en son sel de chlorhydrate en la faisant réagir avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse susmentionnées pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à haut débit, de systèmes à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le composé peut être réduit pour former des amines ou d'autres produits réduits.
Substitution : Le groupe biphényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Les réactions de substitution aromatique électrophile peuvent être réalisées à l'aide de réactifs tels que le brome (Br₂) et l'acide sulfurique (H₂SO₄).
Principaux produits
Oxydation : Dérivés nitro ou nitroso.
Réduction : Amines ou autres produits réduits.
Substitution : Dérivés biphényliques halogénés.
Applications De Recherche Scientifique
Le chlorhydrate de 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe biphényle peut interagir avec des poches hydrophobes dans les protéines, tandis que le groupe aminopropanoate peut former des liaisons hydrogène avec les résidus d'acides aminés. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminopropanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle
- 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate d'éthyle
- 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de propyle
Unicité
Le chlorhydrate de 3-([1,1’-biphényl]-4-yl)-2-aminopropanoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La forme sel de chlorhydrate améliore sa solubilité et sa stabilité, ce qui le rend plus adapté à diverses applications par rapport à ses analogues.
Propriétés
Formule moléculaire |
C16H18ClNO2 |
|---|---|
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-phenylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H |
Clé InChI |
RYYDMSMPNITDHP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)


![1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B12305118.png)



![1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305131.png)
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)
![10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12305139.png)
![2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid](/img/structure/B12305144.png)

